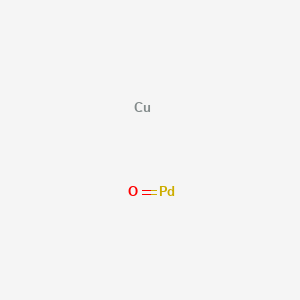
Copper--oxopalladium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–oxopalladium (1/1) is a coordination compound that features a unique combination of copper and palladium metals. This compound is of significant interest due to its potential applications in catalysis, materials science, and various industrial processes. The presence of both copper and palladium in a single compound allows for unique chemical properties and reactivity, making it a valuable subject of study in the field of inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper–oxopalladium (1/1) typically involves the reaction of copper and palladium precursors under controlled conditions. One common method is the co-precipitation technique, where copper and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a pure product.
Industrial Production Methods: In an industrial setting, the production of copper–oxopalladium (1/1) may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and yield. The choice of solvents, reagents, and purification techniques is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Copper–oxopalladium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where ligands or atoms in the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures and in the presence of a catalyst.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly used. These reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines, under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions may produce metallic copper or palladium.
Scientific Research Applications
Copper–oxopalladium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: Research has explored the potential of copper–oxopalladium (1/1) in biological systems, including its use as an antimicrobial agent and its interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in cancer treatment and as a drug delivery system.
Industry: Copper–oxopalladium (1/1) is used in industrial processes, such as the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which copper–oxopalladium (1/1) exerts its effects involves the interaction of the metal centers with various molecular targets. The copper and palladium atoms can coordinate with different ligands, facilitating catalytic reactions. The compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial for its catalytic activity. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
Comparison with Similar Compounds
Copper–oxopalladium (1/1) can be compared with other similar compounds, such as:
Copper–oxoplatinum (1/1): This compound features platinum instead of palladium and exhibits different catalytic properties.
Copper–oxorhodium (1/1): With rhodium as the metal center, this compound has unique reactivity and applications.
Palladium–oxoplatinum (1/1): This compound combines palladium and platinum, offering distinct catalytic and chemical properties.
The uniqueness of copper–oxopalladium (1/1) lies in its ability to combine the properties of both copper and palladium, resulting in a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
194548-91-9 |
|---|---|
Molecular Formula |
CuOPd |
Molecular Weight |
185.97 g/mol |
IUPAC Name |
copper;oxopalladium |
InChI |
InChI=1S/Cu.O.Pd |
InChI Key |
XGPZSPVSSGKEJM-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pd].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


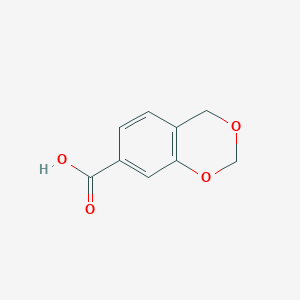
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
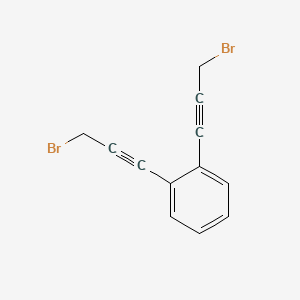
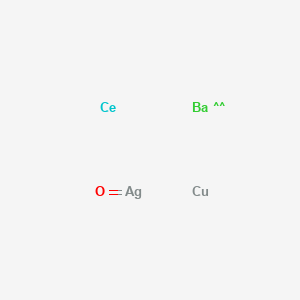
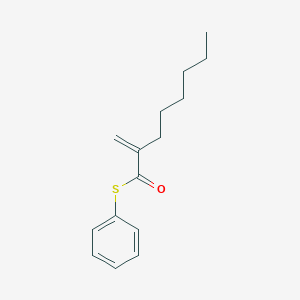
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
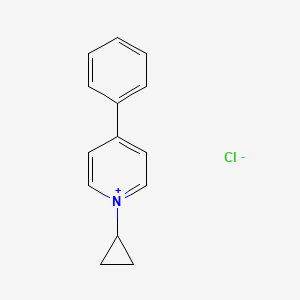
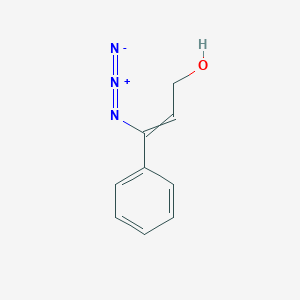
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
